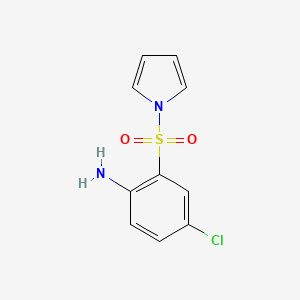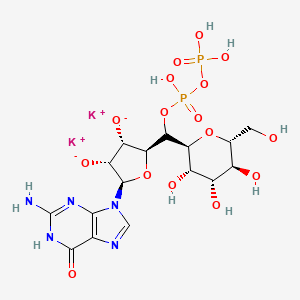
Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt: is a nucleotide sugar derivative. It is a crucial intermediate in the biosynthesis of glycoproteins and glycolipids. This compound is involved in various biochemical processes, including protein glycosylation, which is essential for proper protein folding and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt typically involves the phosphorylation of guanosine followed by the glycosylation with mannose. The reaction conditions often require the use of specific enzymes or chemical catalysts to facilitate the formation of the diphosphate ester bond.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or other microorganisms. These strains are optimized to produce high yields of the desired nucleotide sugar through metabolic engineering and fermentation optimization.
化学反应分析
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diphosphate group, potentially converting it to a monophosphate or other reduced forms.
Substitution: Substitution reactions can take place at the mannose moiety, where different sugar residues can replace the mannose group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Enzymatic glycosylation reactions using glycosyltransferases are common for substitution reactions.
Major Products Formed:
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced nucleotide sugars.
Substitution: Various glycosylated derivatives depending on the substituent sugar.
科学研究应用
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study glycosylation processes and enzyme kinetics.
Biology: In biological research, it is used to investigate the role of glycosylation in protein folding, stability, and function. It is also used in studies related to cell signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to glycosylation defects, such as congenital disorders of glycosylation.
Industry: In the industrial sector, it is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals and biotechnology.
作用机制
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester involves its role as a donor of mannose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the mannose residue to specific acceptor molecules, such as proteins or lipids. This process is crucial for the proper folding and function of glycoproteins and glycolipids.
相似化合物的比较
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-monophosphate disodium salt
- Guanosine 5’-diphospho-β-L-fucose sodium salt
Comparison:
- Guanosine 5’-diphosphate disodium salt is similar in structure but lacks the mannose moiety, making it less specific for glycosylation reactions.
- Guanosine 5’-monophosphate disodium salt has only one phosphate group, which affects its reactivity and function in biochemical processes.
- Guanosine 5’-diphospho-β-L-fucose sodium salt contains a different sugar residue (fucose) instead of mannose, leading to different biological roles and applications.
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt is unique due to its specific role in mannose transfer during glycosylation, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
95648-85-4 |
|---|---|
分子式 |
C16H23K2N5O16P2 |
分子量 |
681.5 g/mol |
IUPAC 名称 |
dipotassium;(2R,3R,4S,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C16H23N5O16P2.2K/c17-16-19-13-4(14(28)20-16)18-2-21(13)15-9(27)8(26)11(35-15)12(36-39(32,33)37-38(29,30)31)10-7(25)6(24)5(23)3(1-22)34-10;;/h2-3,5-12,15,22-25H,1H2,(H,32,33)(H2,29,30,31)(H3,17,19,20,28);;/q-2;2*+1/t3-,5-,6+,7+,8+,9-,10+,11+,12?,15-;;/m1../s1 |
InChI 键 |
NOSLWUOYIKXACW-COQZVBCDSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C([C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(C4C(C(C(C(O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


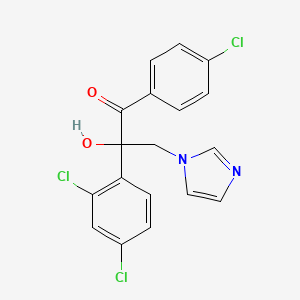
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)

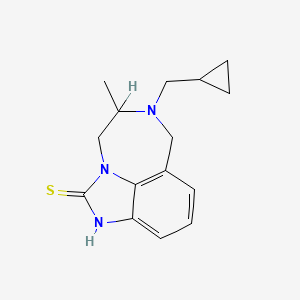


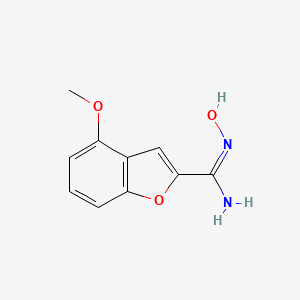
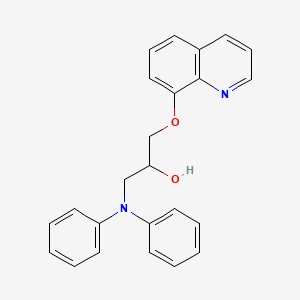
![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
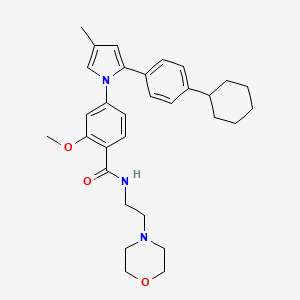
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)


